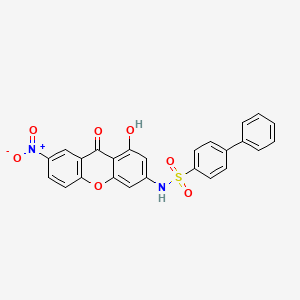

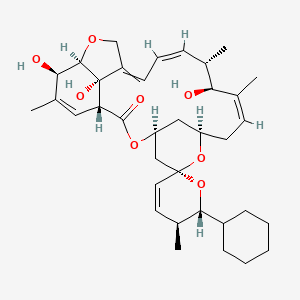

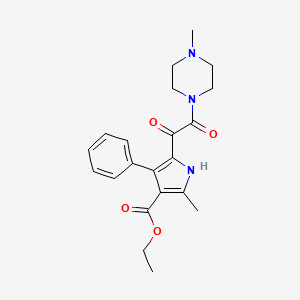

![molecular formula C23H22N4O4S B3006838 N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116074-19-1](/img/structure/B3006838.png)

N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide" is not directly discussed in the provided papers. However, the papers do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be useful in understanding the context of such compounds. Benzamide derivatives are known for their potential biological applications and have been studied for their antiproliferative activity and effects on cellular processes such as autophagy and mTORC1 activity . They have also been evaluated for their ability to inhibit enzymes like alkaline phosphatases and ecto-5'-nucleotidases, which are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of drug chemistry. For instance, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves preliminary structure-activity relationship studies and has shown promising antiproliferative activity . Another study reports the synthesis of different substituted benzamides using 4-aminophenazone, highlighting the importance of the synthetic route in achieving compounds with potential biological applications . Additionally, the synthesis of substituted benzamides and quinazolinones has been achieved through reactions involving ammonium thiocyanate and aroyl chlorides under solvent-free conditions or reflux in MeCN . These methods provide a foundation for the synthesis of complex benzamide derivatives, including the one of interest.

Molecular Structure Analysis

While the molecular structure of "N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide" is not analyzed in the provided papers, the structure-activity relationship studies of similar compounds suggest that small changes in the molecular structure can significantly impact the biological activity and stability of these compounds . The synthesis of various substituted benzamides indicates the versatility of the benzamide scaffold and the potential for creating a wide range of derivatives with different biological properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are crucial for their successful production. The one-pot synthesis approach for substituted benzamides, as mentioned in one of the papers, demonstrates the efficiency of certain synthetic routes . The reactions often involve intermediates such as aroyl chlorides and utilize conditions like solvent-free synthesis or reflux in specific solvents to achieve the desired products . These reactions are essential for the formation of the core structure of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The antiproliferative activity and metabolic stability of certain benzamide derivatives suggest that these compounds have favorable properties for potential use as anticancer agents . The ability to inhibit specific enzymes also indicates the selectivity and potential therapeutic applications of these compounds . The synthesis methods employed can affect the purity and yield of the compounds, which in turn can influence their physical and chemical properties .

Applications De Recherche Scientifique

Anticancer Potential

N-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is related to a class of compounds known as 2-(N-cyclicamino)chromone derivatives. These derivatives, specifically 7-Methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one, have shown significant tumor specificity in studies, suggesting a potential application in designing new types of anticancer drugs. The tumor specificity of these compounds correlates with their molecular shape, particularly their 3D structure, highlighting the importance of chemical modification for enhanced effectiveness (Shi et al., 2018).

Chemical Synthesis and Reactivity

Research into the facile synthesis of related compounds, like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has been conducted. These compounds have been synthesized via Suzuki cross-coupling reactions and have shown varying electronic and nonlinear optical properties, potentially relevant for applications in materials science (Ahmad et al., 2021). Additionally, studies have shown the reactivity of thiomethyl-substituted N-heterocycles in cross-coupling reactions, which is fundamental for the synthesis of structurally diverse compounds (Melzig et al., 2010).

Biological Applications

Another area of exploration is the synthesis of various benzamide derivatives with potential biological applications. For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and screened for their inhibitory potential against certain enzymes, demonstrating their relevance in medicinal chemistry and potential drug development (Saeed et al., 2015).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c28-22(26-14-16-1-6-19-20(13-16)30-15-29-19)17-2-4-18(5-3-17)31-23-21(24-7-8-25-23)27-9-11-32-12-10-27/h1-8,13H,9-12,14-15H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVDFBBBBWQXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)

![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)